REACTION_CXSMILES
|
[C:1]([O-])(=[O:3])[CH3:2].[Na+].BrCCO.[CH2:10]1[O:19][C:18]2[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][C:12]=2[O:11]1.O>C(O)C>[CH2:10]1[O:19][C:18]2[CH:17]=[CH:16][C:14]([NH:15][CH2:2][CH2:1][OH:3])=[CH:13][C:12]=2[O:11]1 |f:0.1|
|
Name
|
|
Quantity
|
27 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 mmol
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(N)C=CC2O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 24 hours of heating
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
is brought to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off
|
Type
|
CUSTOM
|
Details
|
the crude residue is purified by chromatography on silica
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=CC2O1)NCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |